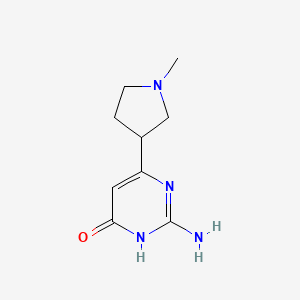

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol

Description

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol is a pyrimidine derivative characterized by a heterocyclic aromatic ring system with three key substituents: an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a 1-methylpyrrolidin-3-yl group at position 6. The pyrrolidine moiety introduces a bicyclic tertiary amine, which enhances solubility in polar solvents and may influence pharmacokinetic properties such as membrane permeability and target binding . Pyrimidine derivatives are widely studied in medicinal chemistry due to their structural resemblance to nucleic acid components and their ability to interact with enzymes and receptors involved in inflammation, viral replication, and cancer progression .

Properties

IUPAC Name |

2-amino-4-(1-methylpyrrolidin-3-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-13-3-2-6(5-13)7-4-8(14)12-9(10)11-7/h4,6H,2-3,5H2,1H3,(H3,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMIWZWYOCLHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138157-51-2 | |

| Record name | 2-amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol typically involves multiple steps. One common method starts with the reaction of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is useful for converting certain functional groups into more reactive forms.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antitrypanosomal and Antiplasmodial Activities : Research indicates that this compound exhibits potential therapeutic properties against Trypanosomiasis and malaria. Its mechanism involves interaction with specific molecular targets that modulate biochemical pathways related to these diseases .

2. Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile scaffold in organic synthesis, facilitating the development of more complex chemical entities. This includes derivatives that may possess enhanced biological activities .

3. Material Science

- Development of New Materials : The unique structure of this compound allows for its use in creating novel materials with specific properties, which can be beneficial in various industrial applications .

| Activity Type | Description |

|---|---|

| Antitrypanosomal | Potential efficacy against Trypanosoma species |

| Antiplasmodial | Activity against Plasmodium species (malaria) |

| Anticancer Potential | Preliminary studies suggest cytotoxicity against various cancer cell lines |

Table 2: Cytotoxicity Studies

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Case Studies

Case Study 1: Tumor Growth Inhibition

- Objective : Evaluate the effect of this compound on tumor growth in xenograft models.

- Findings : Treatment resulted in significant tumor size reduction compared to control groups, indicating potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

- Objective : Assess the safety profile of the compound in animal models.

- Findings : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with no significant adverse effects noted.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol with structurally related pyrimidine derivatives, emphasizing substituent variations and their implications:

Key Structural and Functional Insights:

Substituent Effects on Solubility :

- The 1-methylpyrrolidin-3-yl group in the target compound provides a tertiary amine, which can protonate under physiological conditions, enhancing water solubility compared to simpler alkyl (e.g., methyl) or alkoxy (e.g., methoxy) substituents .

- In contrast, the 2-(4-chlorophenyl)-1H-indol group in compound introduces hydrophobicity, favoring interactions with lipid-rich biological membranes or hydrophobic protein pockets.

Biological Activity Trends :

- Aromatic substituents (e.g., indole in ) correlate with anti-inflammatory and analgesic activities, likely due to interactions with cyclooxygenase (COX) enzymes or other inflammatory mediators.

- Amine-containing substituents (e.g., pyrrolidine or piperidine) may target neurological or viral pathways, as seen in purine analogs like abacavir (), though direct evidence for the target compound is lacking.

Stereochemical Considerations :

- The chiral center in the 1-methylpyrrolidin-3-yl group necessitates stereoselective synthesis to ensure optimal bioactivity, mirroring challenges observed in ichthyopterin synthesis .

Cytotoxicity and Selectivity :

- Compounds with bulky substituents (e.g., indole in ) may exhibit higher cytotoxicity compared to smaller groups (e.g., methyl or methoxy), as seen in abacavir’s profile ().

Biological Activity

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol, with the CAS number 2138157-51-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an amino group and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines and its potential as a therapeutic agent. The following sections summarize significant findings related to its biological activity.

Anticancer Activity

Several studies have explored the anticancer properties of this compound, particularly in relation to its ability to inhibit specific kinases involved in tumor growth.

-

Kinase Inhibition :

- The compound has demonstrated inhibitory activity against several protein kinases, which are crucial in cancer signaling pathways. For instance, it has shown potential in inhibiting TrkB (tropomyosin receptor kinase B) with an IC50 value of 0.5 nM, indicating high potency .

- Additionally, modifications to the structure of similar compounds have resulted in varying degrees of kinase selectivity and potency, suggesting that structural optimization could enhance the efficacy of this compound .

- In Vivo Efficacy :

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new drug candidate.

- Absorption and Bioavailability :

- CNS Availability :

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Study on TrkB Inhibition :

- A recent study illustrated that modifications to the methyl group in similar pyrimidine derivatives could significantly affect their binding affinity to TrkB. The study found that specific structural alterations led to increased selectivity against other kinases such as ALK (anaplastic lymphoma kinase) .

- Antitumor Activity in Mouse Models :

Table: Summary of Biological Activities

Q & A

What synthetic routes are recommended for preparing 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol?

Level: Basic

Methodological Answer:

A multi-step synthesis is typically employed:

Core pyrimidine formation : Use a cyclocondensation reaction between a β-diketone derivative and guanidine, followed by functionalization at the 6-position.

Introduction of the 1-methylpyrrolidin-3-yl group : Apply nucleophilic substitution or Suzuki-Miyaura coupling, using a pre-functionalized pyrrolidine derivative (e.g., 1-methylpyrrolidin-3-yl boronic acid).

Protection/deprotection steps : Use tert-butyloxycarbonyl (Boc) groups for amine protection during reactive steps .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

How can spectroscopic data contradictions arising from tautomerism in this compound be resolved?

Level: Advanced

Methodological Answer :

The hydroxyl and amino groups on the pyrimidine ring may lead to tautomeric equilibria (e.g., keto-enol or amine-imine forms). To resolve ambiguities:

- Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomer interconversion and isolate signals.

- Use X-ray crystallography to confirm the dominant tautomer in the solid state (as demonstrated for structurally related pyrimidines in ).

- Computational modeling (DFT calculations) can predict thermodynamic stability of tautomers and align with experimental data .

What solvent systems are optimal for solubility and stability studies of this compound?

Level: Basic

Methodological Answer :

Based on pyrimidine analogs (e.g., 6-methylpyrimidin-4-amine derivatives ):

- High solubility : DMSO, DMF, or methanol (5–10 mg/mL at 25°C).

- Low solubility : Water or hexane.

- Stability : Store lyophilized or in DMSO under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid prolonged exposure to light .

How can regioselectivity challenges during the introduction of the 1-methylpyrrolidin-3-yl group be addressed?

Level: Advanced

Methodological Answer :

To ensure regioselective functionalization at the pyrimidine 6-position:

- Use directed ortho-metalation with LDA (lithium diisopropylamide) to activate the desired position before coupling.

- Employ transition-metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions) with sterically hindered ligands to control site specificity .

- Validate selectivity via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .

What chromatographic methods are suitable for purity analysis?

Level: Basic

Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, as in ) and acetonitrile (gradient: 5% to 95% over 20 min). Detect at 254 nm.

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity >98% .

- TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (Rf ~0.3 in CH₂Cl₂:MeOH 9:1) .

How to design in vitro assays to evaluate kinase inhibition activity?

Level: Advanced

Methodological Answer :

Kinase selection : Prioritize kinases with structural homology to pyrimidine-binding domains (e.g., EGFR, CDKs).

Assay protocol :

- Use a fluorescence-based ADP-Glo™ assay to measure ATP consumption.

- Include controls (staurosporine as a positive inhibitor) and dose-response curves (1 nM–100 µM).

- Validate results with surface plasmon resonance (SPR) for binding affinity (KD calculations) .

What strategies mitigate low yields in the final cyclization step?

Level: Advanced

Methodological Answer :

Low yields in cyclization often stem from competing side reactions. Optimize by:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 150°C for 30 min vs. 24 h reflux).

- Catalyst screening : Test Pd/C or CuI for improved efficiency.

- Solvent optimization : Use high-boiling solvents (e.g., DMAc or NMP) to enhance solubility of intermediates .

How to assess metabolic stability in hepatic microsomes?

Level: Advanced

Methodological Answer :

Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4) at 37°C.

Sampling : Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

What computational tools predict logP and pKa for this compound?

Level: Basic

Methodological Answer :

- Software : Use MarvinSketch (ChemAxon) or ACD/Labs Percepta.

- Input parameters : SMILES notation (e.g., C1CN(C)C(C1)C2=NC(=NC(=C2O)N)N).

- Validation : Compare predicted logP (~1.2) and pKa (amino: ~8.5; hydroxyl: ~10.2) with experimental shake-flask/HPLC data .

How to address discrepancies in biological activity between batches?

Level: Advanced

Methodological Answer :

Purity reassessment : Run HPLC-MS to check for impurities (>98% purity required).

Conformational analysis : Use circular dichroism (CD) or ROESY NMR to confirm consistent stereochemistry.

Bioactivity validation : Repeat assays with internal standards (e.g., reference inhibitors) to rule out assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.